Leu-Glu

Übersicht

Beschreibung

Anti-Diabetic Effects of Leu-Containing Peptides

The study of the anti-diabetic effects of globin digest (GD) and its active ingredient Leu-Ser-Glu-Leu (LSEL) revealed that both GD and LSEL have the potential to suppress the elevation of blood glucose levels in various mouse models. The research demonstrated that these compounds could promote glucose uptake in muscle tissue, potentially through the up-regulation of glucose transporter 4 and uncoupling protein 2 (UCP2) expression, as well as by promoting insulin secretion .

Leucine and Glutamate Metabolism in Astrocytes

Leucine has been shown to be a significant source of nitrogen for glutamate synthesis in cultured astrocytes. The study found that a substantial portion of glutamate nitrogen could be derived from leucine, indicating a dynamic interplay between these amino acids in the brain. The research also highlighted the role of branched-chain amino acid transaminase in the metabolism of leucine and its ketoacid, α-ketoisocaproate, which can influence intracellular glutamate levels .

Structural Role of Leucine in Glucansucrase

The residue Leu940 in the glucansucrase GTF180 from Lactobacillus reuteri 180 plays a critical role in determining the enzyme's linkage and reaction specificity. Mutations at this site significantly altered the production of α-glucans, suggesting that Leu940 is a key structural determinant for the synthesis of these polysaccharides with potential applications in the food industry .

Synthesis and Conformation of Serine and Glutamic Acid/Leucine-Containing Polypeptides

A new class of branched polypeptides containing serine and either leucine or glutamic acid residues was synthesized. These polypeptides exhibited different conformational properties depending on the amino acid sequence and composition. The presence of serine was found to influence the stability and water solubility of these polymers, which did not exhibit toxicity in mouse spleen cells .

Conformationally Constrained α-Chimeras

The synthesis of novel α,α-disubstituted glycine derivatives, termed α-chimeras, combined side chains of various amino acids including leucine. These compounds showed a preference for certain β-turn conformations in solution, as confirmed by CD and NMR spectroscopy. The research provided insights into the conformational properties of these novel amino acid building blocks .

Salt-Induced Conformational Changes in Poly(Glu-Leu)

The study of alternating poly(Glu-Leu) revealed that the addition of specific monovalent and divalent cations could induce transitions from a random coil to β-sheet or α-helix structures. This selective response to different metal ions was explored using molecular modeling to understand the factors influencing the polymer's conformation .

Conformational Analysis of a Sea Cucumber Globin Fragment

The conformation of the synthetic tetrapeptide Pro-Glu-Leu-Leu, corresponding to a fragment of sea cucumber C globin, was investigated using NMR spectroscopy. The results indicated that the synthetic peptide adopted an extended backbone conformation, which differed from its conformation within the globin protein .

Biocatalytic Synthesis of γ-Glutamyl-L-Leucine

An enzymatic method using Bacillus licheniformis γ-glutamyltranspeptidase was developed for the synthesis of γ-glutamyl-L-leucine (γ-Glu-Leu). The study optimized the reaction conditions and achieved a significant yield of the kokumi-imparting dipeptide, demonstrating the potential of this biocatalytic approach for the synthesis of γ-glutamyl compounds .

Age-Related Changes in Leucine and Glutamine Metabolism

Research on old rats showed that age-related increases in the splanchnic extraction of leucine could affect muscle glutamine metabolism. The study found that muscle glutamine production and release were reduced in older rats, which was associated with decreased glutamine uptake by the gut and kidney. Despite these changes, whole-body glutamine homeostasis was maintained .

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Effects

- Leucine combined with other amino acids, like Serine and Glutamine, has shown anti-diabetic effects in mice. This combination controls blood glucose by promoting glucose uptake in muscle tissues and may be beneficial in reducing hyperglycemia (Nakaoka et al., 2010).

Metabolic Profiling and Hormonal Responses

- Leucine is a potent stimulus for insulin secretion from pancreatic β-cells. Studies have shown that its infusion affects plasma amino acid concentrations and several metabolic pathways, although it does not consistently affect insulin levels (Sadri et al., 2017).

pH-Responsive Biomedical Materials

- Copolymers of glutamic acid with leucine have been developed as pH-responsive biomedical materials. These materials are useful for drug and gene delivery, enhancing cargo release in cells, especially in varying pH conditions (Tian, Ling, & Shen, 2015).

Muscle Growth and Amino Acid Transport

- Leucine, when combined with glutamic acid, positively influences muscle growth in animals. This combination affects amino acid profiles and expression levels of amino acid transporters and growth-related genes in skeletal muscle (Hu et al., 2019).

Cardio-Metabolic Risks

- Gamma-glutamyl-leucine, a dipeptide of glutamic acid and leucine, is associated with an elevated risk of cardio-metabolic diseases such as obesity and type 2 diabetes. Its higher levels are causally linked to these risks (Wu et al., 2022).

Interorgan Glutamine Metabolism

- Dietary leucine influences glutamine metabolism in different organs, affecting muscle glutamine production and release. This interaction is significant in maintaining whole-body glutamine homeostasis, especially in aging (Jourdan et al., 2013).

Zukünftige Richtungen

Eigenschaften

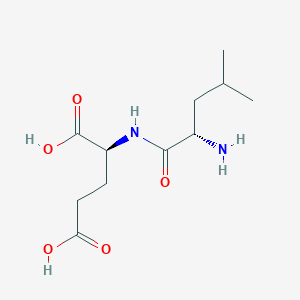

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNVDJGXRFEYTK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876600 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Glu-OH | |

CAS RN |

16364-31-1 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

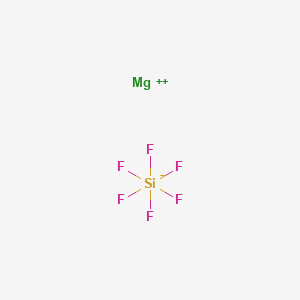

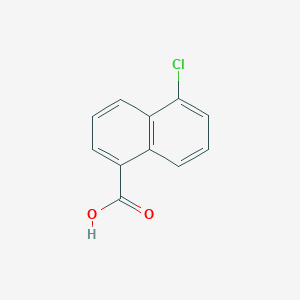

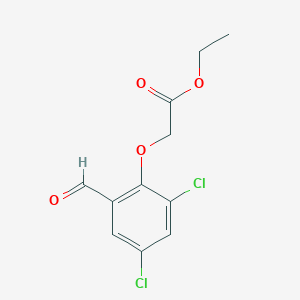

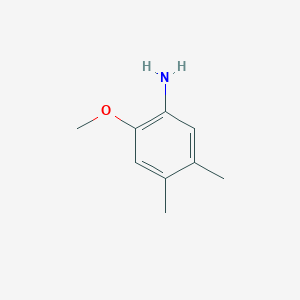

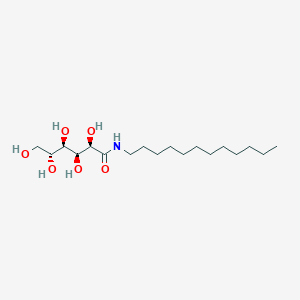

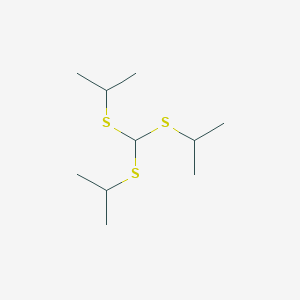

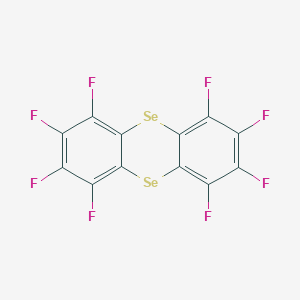

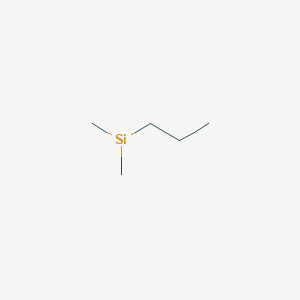

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)